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Compound of Interest

Compound Name: Methylene blue hydrate

Cat. No.: B1255477

Methylene Blue Hydrate: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene blue, a cationic tricyclic phenothiazine dye, has a long-standing history in biological
staining and clinical medicine. Its hydrated form is of particular interest due to its diverse
biochemical and pharmacological properties. This technical guide provides an in-depth
overview of the molecular structure, formula, and key applications of Methylene blue hydrate.
It details experimental protocols for its use in nucleic acid staining and as an inhibitor of key
enzymes, including nitric oxide synthase, guanylyl cyclase, monoamine oxidase A, and tau
protein aggregation. Signaling pathways and experimental workflows are visually represented
to facilitate a deeper understanding of its mechanisms of action.

Molecular Structure and Formula

Methylene blue hydrate is a salt of the methylthioninium cation with a chloride counterion,
existing in various states of hydration. The degree of hydration can influence its molecular
weight and certain physical properties.

Chemical Structure
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The core structure of Methylene blue consists of a phenothiazine ring system with
dimethylamino groups at positions 3 and 7. The positive charge is localized on the sulfur and
secondary amine nitrogen atoms.

Molecular Formula and Weight

The general molecular formula for Methylene blue hydrate is C16H1sCIN3S-xH20. The
anhydrous form has a molecular weight of approximately 319.85 g/mol .[1][2][3] The hydrated
form, often the trihydrate, has a molecular weight of about 373.90 g/mol .[4]

Physicochemical Properties

Methylene blue hydrate typically presents as a dark green, crystalline powder with a bronze-
like luster.[5] It is readily soluble in water and ethanol, forming a characteristic deep blue
solution, but is sparingly soluble in chloroform and insoluble in ether.[5][6]

Data Presentation

The following tables summarize the key quantitative data for Methylene blue hydrate.

Identifier Value Reference
3,7-
IUPAC Name bis(Dimethylamino)phenothiazi  [3]

n-5-ium chloride

Methylthioninium chloride,
Synonyms _ [3]
Basic Blue 9, C.I. 52015

122965-43-9 (hydrate), 7220-
CAS Number 79-3 (trihydrate), 61-73-4 [3161[7]
(anhydrous)

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b1255477?utm_src=pdf-body
https://www.benchchem.com/pdf/Methylene_Blue_as_a_Tau_Aggregation_Inhibitor_Application_Notes_and_Protocols.pdf
https://www.genelink.com/Literature/ps/Methylene_Blue_Oligo_staining_V2.1.pdf
https://www.benchchem.com/pdf/Comparative_Analysis_of_Tau_Protein_Aggregation_Inhibitors_Methylene_Blue_vs_Tau_protein_aggregation_IN_1.pdf
https://e-century.us/files/ijcem/12/10/ijcem0093681.pdf
https://www.benchchem.com/product/b1255477?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Nucleic_Acid_Staining_BASIC_RED_18_1_vs_Methylene_Blue.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Nucleic_Acid_Staining_BASIC_RED_18_1_vs_Methylene_Blue.pdf
https://www.protocols.io/view/Methylene-Blue-staining-q26g7y69gwz1/v1
https://www.benchchem.com/product/b1255477?utm_src=pdf-body
https://www.benchchem.com/pdf/Comparative_Analysis_of_Tau_Protein_Aggregation_Inhibitors_Methylene_Blue_vs_Tau_protein_aggregation_IN_1.pdf
https://www.benchchem.com/pdf/Comparative_Analysis_of_Tau_Protein_Aggregation_Inhibitors_Methylene_Blue_vs_Tau_protein_aggregation_IN_1.pdf
https://www.benchchem.com/pdf/Comparative_Analysis_of_Tau_Protein_Aggregation_Inhibitors_Methylene_Blue_vs_Tau_protein_aggregation_IN_1.pdf
https://www.protocols.io/view/Methylene-Blue-staining-q26g7y69gwz1/v1
https://mrcgene.com/wp-content/uploads/2014/06/MethyleneBlue-June-2014.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1255477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference

Molecular Formula

(Anhydrous) C1eHaaCIN=S 5]
Molecular Weight (Anhydrous) 319.85 g/mol [11[2][3]
Molecular Formula (Trihydrate)  Ci6H1sCIN3S-3H20 [4]
Molecular Weight (Trihydrate) 373.90 g/mol [4]
Melting Point 190 °C (decomposes) [6]
Solubility in Water 4 g/100 mL [6]
Amax 668 nm, 609 nm [6]

Experimental Protocols

This section provides detailed methodologies for key applications of Methylene blue hydrate.

Nucleic Acid Staining in Agarose Gels

Methylene blue is a safe and effective alternative to ethidium bromide for visualizing nucleic
acids in agarose gels.[5]

Materials:

Staining Solution: 0.025% (w/v) Methylene blue in deionized water.[5]

Destaining Solution: Deionized water.[5]

Agarose gel post-electrophoresis.

Staining tray.
Protocol:

o Following electrophoresis, immerse the agarose gel in the Methylene blue staining solution
in a suitable tray.[5]
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 Incubate for 20-30 minutes at room temperature with gentle agitation.[5]
o Decant the staining solution (it can be reused).
o Add deionized water to the tray to destain the gel.[5]

 Incubate for at least 30 minutes, changing the water 2-3 times for optimal background
reduction.[5]

» Visualize the blue DNA or RNA bands against a clear or light blue background using a white
light source.[5]

Inhibition of Nitric Oxide Synthase (NOS)

Methylene blue can directly inhibit the activity of nitric oxide synthase.[9] The following protocol
is a general method for assessing NOS inhibition.

Materials:

Purified NOS enzyme.
o NOS Assay Buffer (e.g., 50 mM Tris-HCI, pH 7.4).

e Reaction Mix containing L-arginine, NADPH, and necessary cofactors (FAD, FMN,
tetrahydrobiopterin).

o Methylene blue solutions at various concentrations.

o Griess Reagent (for nitrite detection).

e 96-well microplate.

Protocol:

e Prepare a series of Methylene blue dilutions in the NOS Assay Buffer.

e In a 96-well plate, add the Reaction Mix and the Methylene blue dilutions. Include a no-
inhibitor control.
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« Initiate the reaction by adding the purified NOS enzyme to each well.
e Incubate the plate at 37°C for 30-60 minutes.

» Stop the reaction and measure the amount of nitrite produced using the Griess Reagent,
which forms a colored product that can be quantified spectrophotometrically.[8]

o Calculate the percent inhibition for each Methylene blue concentration and determine the
ICso value.

Inhibition of Soluble Guanylyl Cyclase (sGC)

Methylene blue is a well-known inhibitor of SGC, preventing the cGMP-mediated effects of nitric
oxide.[4]

Materials:

Purified sGC enzyme.

e sGC Assay Bulffer.

e GTP (substrate).

e NO donor (e.g., sodium nitroprusside) to activate sGC.

o Methylene blue solutions at various concentrations.

e Method for quantifying cGMP (e.g., ELISA or radioimmunoassay).

Protocol:

Prepare dilutions of Methylene blue in the assay buffer.

In reaction tubes, combine the purified sGC enzyme, GTP, and the Methylene blue dilutions.

Activate the enzyme by adding the NO donor.

Incubate the reaction mixture for a defined period at an optimal temperature (e.g., 37°C).
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o Terminate the reaction.
¢ Quantify the amount of cGMP produced in each reaction.

o Calculate the inhibitory effect of Methylene blue and determine its ICso.

Inhibition of Monoamine Oxidase A (MAO-A)

Methylene blue is a potent inhibitor of MAO-A.[10] An assay to determine this inhibition can be
performed using recombinant human MAO-A.

Materials:

Recombinant human MAO-A enzyme.

MAO-A substrate (e.g., kynuramine).

Methylene blue solutions at various concentrations.

Assay buffer.

Detection system (e.g., LC-MS/MS to measure the product, 4-hydroxyquinoline).[11]

Protocol:

Prepare a range of Methylene blue concentrations.

 Incubate the recombinant MAO-A enzyme with the different concentrations of Methylene
blue.

o Add the MAO-A substrate to initiate the reaction.

 Incubate for a specific time at 37°C.

e Stop the reaction.

o Measure the formation of the product using a suitable analytical method like LC-MS/MS.[11]

o Determine the ICso value of Methylene blue for MAO-A inhibition.
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Inhibition of Tau Protein Aggregation

Methylene blue has been shown to inhibit the aggregation of tau protein, a hallmark of several
neurodegenerative diseases.[12]

Materials:

Recombinant Tau protein.

Aggregation inducer (e.g., heparin).

Thioflavin T (ThT) for fluorescence-based detection of aggregates.

Methylene blue solutions at various concentrations.

96-well plate (black, clear bottom for fluorescence reading).
Protocol:

o Prepare solutions of recombinant Tau protein, heparin, ThT, and various concentrations of
Methylene blue.

e In a 96-well plate, combine the Tau protein, heparin, and Methylene blue dilutions. Include a
control without Methylene blue.

 Incubate the plate at 37°C with shaking to promote aggregation.
e Add ThT to each well.

» Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm) over time to
monitor the kinetics of aggregation.

o Compare the aggregation curves in the presence and absence of Methylene blue to
determine its inhibitory effect.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and
workflows involving Methylene blue.
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Experimental workflow for nucleic acid staining.
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Inhibition of the NO/sGC signaling pathway by Methylene blue.
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Workflow for assessing Tau aggregation inhibition.

Conclusion

Methylene blue hydrate is a versatile compound with significant applications in research and
medicine. Its well-characterized molecular structure and properties, combined with its diverse
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biological activities, make it a valuable tool for scientists and drug development professionals.
The detailed protocols and visual representations of its mechanisms of action provided in this
guide serve as a comprehensive resource for utilizing Methylene blue hydrate in a laboratory
setting. Further research into its pleiotropic effects will likely uncover new therapeutic potentials
for this historic dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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